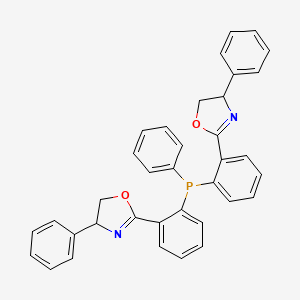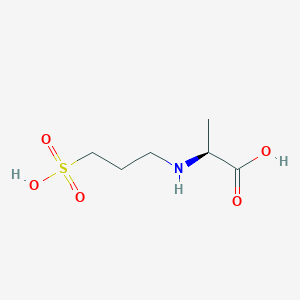
N-(3-Sulfopropyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Sulfopropyl)-L-alanine is an organic compound characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to the amino acid L-alanine. This compound is known for its water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-alanine typically involves the reaction of L-alanine with 1,3-propane sultone. The process begins with the N-alkylation of L-alanine using 1,3-propane sultone under controlled conditions. This reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions: N-(3-Sulfopropyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate esters .
科学研究应用
N-(3-Sulfopropyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing water-soluble polymers and hydrogels.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of specialty chemicals and as a stabilizer for nanoparticles.
作用机制
The mechanism of action of N-(3-Sulfopropyl)-L-alanine involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with metal ions. These interactions are essential for its applications in catalysis and material science .
相似化合物的比较
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
- N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylbetaine
Comparison: N-(3-Sulfopropyl)-L-alanine is unique due to its amino acid backbone, which imparts biocompatibility and water solubility. In contrast, other similar compounds may have different backbones, such as methacryloxyethyl groups, which can affect their solubility and reactivity. The presence of the L-alanine moiety in this compound makes it particularly suitable for biological applications .
属性
CAS 编号 |
819863-37-1 |
|---|---|
分子式 |
C6H13NO5S |
分子量 |
211.24 g/mol |
IUPAC 名称 |
(2S)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1 |
InChI 键 |
PBUXLNJKWIUUMX-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
规范 SMILES |
CC(C(=O)O)NCCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
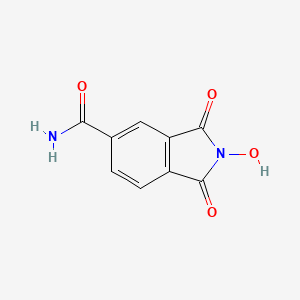
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
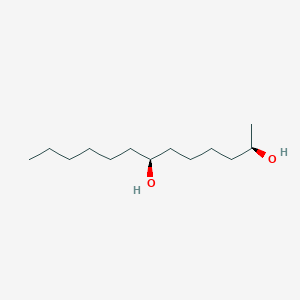
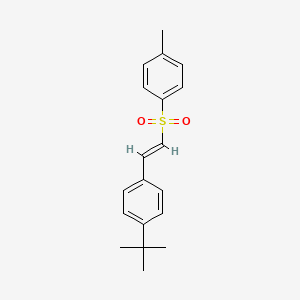
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
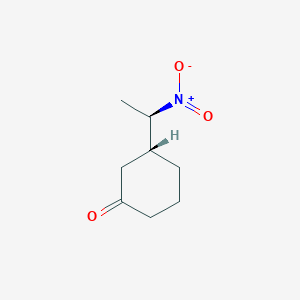
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
